

4-Ethylphenetole (CAS 1585-06-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Ethylphenetole

Cat. No.: B073628

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **4-Ethylphenetole**, a versatile aromatic ether with applications in organic synthesis and potential relevance in medicinal chemistry. This guide covers its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and an exploration of its potential role as a pharmacophore.

Chemical and Physical Properties

4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is a colorless to light yellow liquid. [1] It is an aromatic compound characterized by an ethyl group and an ethoxy group attached to a benzene ring at positions 4 and 1, respectively. [2] A summary of its key chemical and physical data is presented in Table 1.

Property	Value	Reference
CAS Number	1585-06-4	[1]
Molecular Formula	C ₁₀ H ₁₄ O	
Molecular Weight	150.22 g/mol	
Appearance	Colorless to Light yellow clear liquid	[1]
Boiling Point	205 °C	
Flash Point	82 °C	
Purity	>97.0% (GC)	[1]
Synonyms	1-Ethoxy-4-ethylbenzene, p-Ethylphenetole	[1][2]

Synthesis of 4-Ethylphenetole

The most common and efficient method for the synthesis of **4-Ethylphenetole** is the Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of a phenol, in this case, 4-ethylphenol, to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide in an S_N2 reaction.[3][4]

Experimental Protocol: Williamson Ether Synthesis of 4-Ethylphenetole

This protocol is adapted from established procedures for Williamson ether synthesis.[5][6]

Materials:

- 4-Ethylphenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethyl iodide or Ethyl bromide

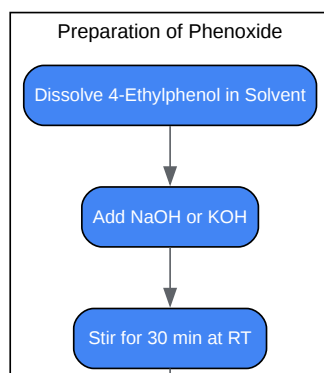
- Anhydrous ethanol or Dimethylformamide (DMF) as solvent
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

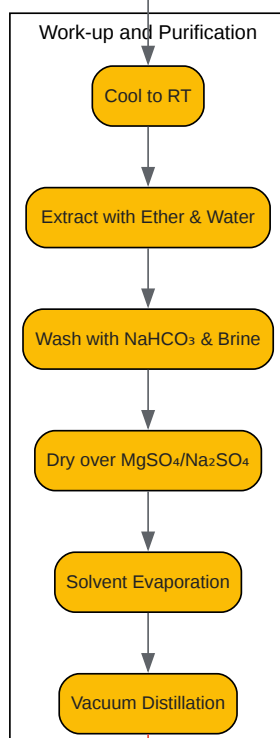
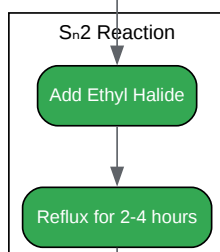
- Deprotonation of 4-Ethylphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol in anhydrous ethanol or DMF.
- Add one molar equivalent of powdered sodium hydroxide or potassium hydroxide to the solution.
- Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium or potassium 4-ethylphenoxide salt.
- Nucleophilic Substitution: To the stirred solution of the phenoxide, add a slight excess (1.1 molar equivalents) of ethyl iodide or ethyl bromide dropwise.
- Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

- The crude **4-Ethylphenetole** can be further purified by vacuum distillation to obtain the final product.

Workflow for the Synthesis of 4-Ethylphenetole



Formation of 4-Ethylphenoxide



Pure 4-Ethylphenetole



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Caption: Synthesis workflow for **4-Ethylphenetole** via Williamson ether synthesis.

Spectroscopic Data

The structural confirmation of **4-Ethylphenetole** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum for **4-Ethylphenetole** is not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the analysis of its precursor, 4-ethylphenol, and analogous compounds.

^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the methylene and methyl protons of the ethoxy group.

^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the oxygen of the ethoxy group being the most deshielded among the aromatic carbons. Signals for the aliphatic carbons of the ethyl and ethoxy groups will also be present.

Assignment	Predicted ^1H NMR Chemical Shift (ppm)	Predicted ^{13}C NMR Chemical Shift (ppm)
Aromatic CH (ortho to -OEt)	6.8 - 7.0 (d, 2H)	114 - 116
Aromatic CH (meta to -OEt)	7.0 - 7.2 (d, 2H)	128 - 130
Aromatic C (ipso to -OEt)	-	158 - 160
Aromatic C (ipso to -Et)	-	135 - 137
-OCH ₂ CH ₃	3.9 - 4.1 (q, 2H)	63 - 65
-OCH ₂ CH ₃	1.3 - 1.5 (t, 3H)	14 - 16
-CH ₂ CH ₃	2.5 - 2.7 (q, 2H)	28 - 30
-CH ₂ CH ₃	1.1 - 1.3 (t, 3H)	15 - 17

Mass Spectrometry (MS)

The mass spectrum of **4-Ethylphenetole** would show a molecular ion peak (M^+) at $m/z = 150$, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety or the ethyl group from the aromatic ring. A GC-MS spectrum is available on SpectraBase.^[7]

Applications in Research and Drug Development

4-Ethylphenetole serves as a valuable building block in organic synthesis.^[2] The phenetole scaffold, and more broadly, alkoxyaryl moieties, are present in numerous biologically active molecules and approved drugs.

Role as a Pharmacophore

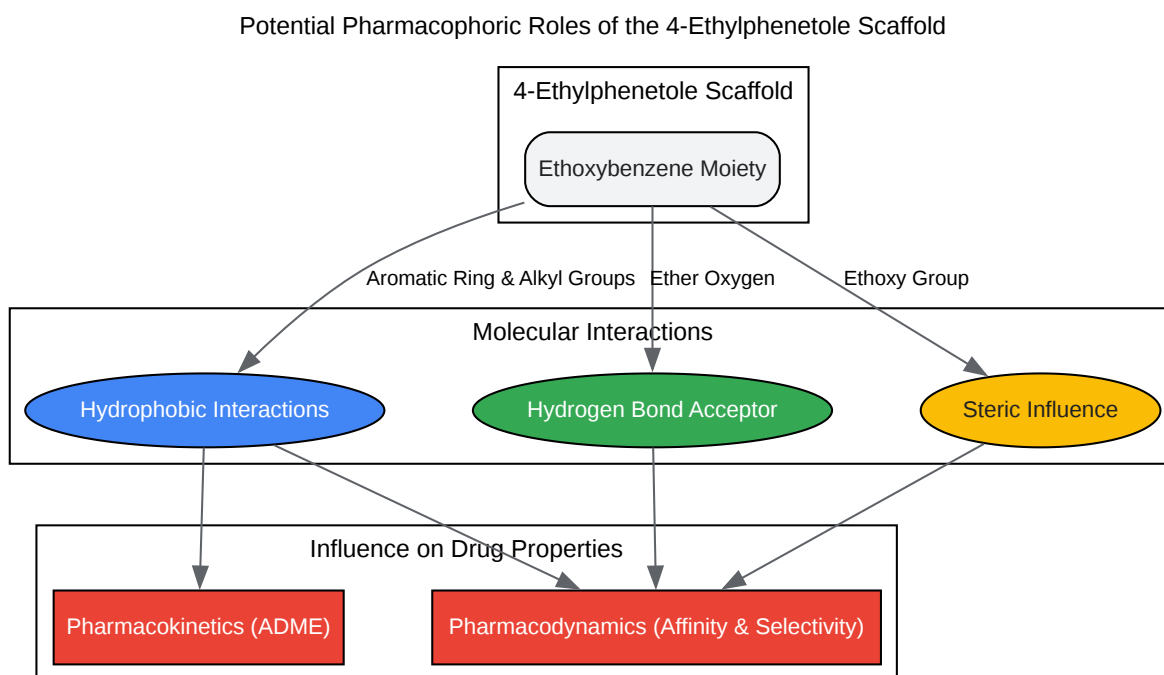
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.^[8] The ethoxybenzene moiety of **4-Ethylphenetole** can contribute to drug-receptor interactions in several ways:

- **Hydrophobic Interactions:** The aromatic ring and the ethyl groups contribute to the lipophilicity of a molecule, which can be crucial for its transport across biological membranes

and for binding to hydrophobic pockets in protein targets.

- **Hydrogen Bond Acceptor:** The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor.[9]
- **Steric Influence:** The ethoxy group provides steric bulk that can influence the overall conformation of a molecule and its fit within a binding site.

The strategic placement of an ethoxy group on an aromatic ring can modulate a compound's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability by blocking sites of oxidation and can fine-tune binding affinity and selectivity for a target receptor.



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Caption: Logical relationships of the **4-Ethylphenetole** scaffold in drug design.

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